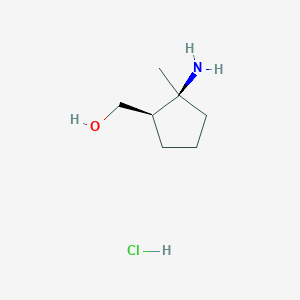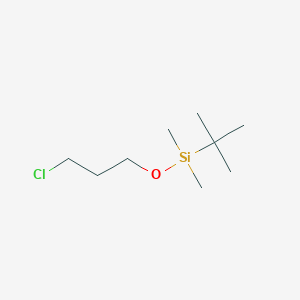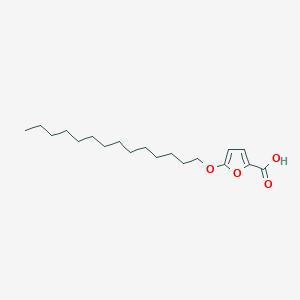
TOFA
Vue d'ensemble
Description
What is TOFA?
this compound (RMI14514; MDL14514) is an allosteric inhibitor of Acetyl CoA carboxylase (ACCA). But, this compound lowers malonyl-CoA levels instead of increasing them, and this compound is relatively safe for different cancer cell types.What is the role of this compound in biology?
this compound also reduced the inability to feed when FASN inhibitors like C75 and cerulenin C75 were given in obese mouse. The inhibition of fatty acid synthase (FASN) through the irreversible inhibitor cerulenin led to the death of cells and apoptosis in human cancer cell cells. This compound blocked cellular fatty acid production in a dose-dependent manner (IC50 is 4 mM in the breast cancer cells of humans MCF7). MCF7). Studies have demonstrated that this compound reduces the adverse effects on subcutaneous tamoxifen (TMX) on the intake of food during the rodent refeeding test.this compound is used to study the role of an ACC inhibitor to examine the effects of insulin on secretion in cells of the INS-1E. 5-(tetradecyloxy)-2-furoic acid (this compound) produces a hypolipidemic function by promoting the catabolism of fatty acids and simultaneously blocking their biosynthesis. It triggers the apoptosis of pancreatic cancer cells, and aids in cancer suppression.
Performance of this compound in in vitro tests
In vitro, this compound (5-tetradecyloxy-2-furoic acid) was cytotoxic to lung cancer cells NCI-H460 and colon cancer cells HCT-8 and HCT-15 with IC50 of 5.0, 5.0 and 4.5 mg/mL, respectively. This compound effectively blocked fatty acid synthesis at 1.0-20.0 mg/mL and induced cell death in a dose-dependent manner. This compound was shown to be cytotoxic for COC1 and COC1/DDP cell lines with IC50 figures that were ~26.1 or 11.6 ug/mL respectively. This compound prevented the growth of the cancer cells studied in the dose- and time-dependent way, stopped the cells at the G0/G1 cycle, and caused the death of cells. Acetyl-CoA-carboxylase-a (ACCA) is a key enzyme in the regulation of fatty acid synthesis. In the majority of PCa cell lines the inhibition of ACCA by this compound decreases the production of fatty acids and triggers caspase activation, causing cell death.Performance of this compound in in vivo tests
In vivo, this compound blocks the development of COC1/DDP cells within the ovarian tumor mouse xenografts. This compound effectively slowed tumor growth rates compared with mice treated with DMSO (1649 + 356.3 and. 5128 + 390.4 millimeters). The study did not find any toxicities in liver, the heart and spleen, the kidney, lung or the intestinal tissues. By blocking ACC, this compound may be an attractive small molecule drug to treat Ovarian cancer. This compound is dissolvable in DMSO at concentrations higher than two mg/ml.Applications De Recherche Scientifique
Inhibition de la production de sébum
OG est un inhibiteur de petite molécule de l'acétyl coenzyme A (CoA) carboxylase (ACC), l'enzyme qui contrôle la première étape limitante de la biosynthèse des acides gras . L'inhibition de l'activité de l'ACC dans les glandes sébacées est conçue pour affecter considérablement la production de sébum, car plus de 80 % des composants du sébum humain contiennent des acides gras .
Réduction des chaînes d'acyle gras
Les analyses du panel de sébum TrueMass ont montré une réduction des chaînes d'acyle gras saturées et monoinsaturées dans toutes les espèces lipidiques, y compris les di- et triacylglycérols, les phospholipides, les esters de cholestérol et les esters de cire dans les sébocytes traités par OG .
Promédicament d'un inhibiteur de l'ACC
OG est un promédicament de l'inhibiteur de l'ACC, l'acide 5-(tétradécyloxy)-2-furoïque, et a été conçu pour améliorer la délivrance in vivo . L'application topique de OG, mais pas de l'acide 5-(tétradécyloxy)-2-furoïque, a réduit de manière significative la taille des glandes sébacées de l'oreille du hamster, indiquant que cette approche du promédicament était essentielle pour obtenir l'activité souhaitée in vivo .
Augmentation de l'oxydation des acides gras
Les analyses par chromatographie liquide haute performance d'extraits d'oreille de hamster ont montré que le traitement par OG augmentait les niveaux d'ACC et le rapport acétyl-CoA sur CoA libre chez ces animaux, ce qui indique une augmentation de l'oxydation des acides gras .
Accumulation dans les glandes sébacées
L'imagerie par désorption/ionisation laser assistée par matrice a montré que OG appliqué sur les oreilles de porcs Yorkshire s'accumulait dans les glandes sébacées par rapport au derme environnant .
Traitement de l'acné vulgaris
OG s'est avéré efficace dans le traitement des patients atteints d'acné vulgaris . Il a été bien toléré et a montré des réductions statistiquement et cliniquement significatives du nombre de lésions chez les patients atteints d'acné modérée à sévère .
Réduction des lésions inflammatoires et non inflammatoires
Mécanisme D'action
Target of Action
TOFA, also known as Olumacostat Glasaretil, primarily targets Acetyl Coenzyme A Carboxylase (ACC) . ACC is the enzyme that controls the first rate-limiting step in fatty acid biosynthesis . Inhibition of ACC activity in the sebaceous glands is designed to substantially affect sebum production, as over 80% of human sebum components contain fatty acids .
Mode of Action
Olumacostat Glasaretil is a prodrug that is hydrolyzed by esterases in vivo to form the pharmacologically active compound 5-(tetradecyloxy)-2-furancarboxylic acid . This compound converts to 5-tetradecyloxy-2-furoyl-coenzyme A (TOFyl-CoA), a fatty acid mimetic that competes with acetyl-CoA, thereby inhibiting the formation of malonyl-CoA . Malonyl-CoA is the substrate of the multienzyme complex fatty acid synthase, which is important for acyl chain elongation .
Biochemical Pathways
The inhibition of ACC by Olumacostat Glasaretil affects the de novo synthesis of fatty acids . This results in a reduction in saturated and monounsaturated fatty acyl chains across lipid species, including di- and triacylglycerols, phospholipids, cholesteryl esters, and wax esters in sebocytes .
Pharmacokinetics
The pharmacokinetics of Olumacostat Glasaretil involve its topical application and subsequent hydrolysis by esterases to form the active compound . This prodrug approach is critical to obtain the desired activity in vivo . The compound accumulates in sebaceous glands relative to the surrounding dermis .
Result of Action
The result of Olumacostat Glasaretil’s action is a significant reduction in sebum production . This is evidenced by the decrease in size of sebaceous glands in a Syrian hamster model upon topical application of the compound . In clinical trials, treatment with Olumacostat Glasaretil showed greater reductions in both inflammatory and noninflammatory acne lesions compared to a vehicle .
Action Environment
The action of Olumacostat Glasaretil is influenced by the environment of the sebaceous glands. The compound is designed to enhance delivery to the sebaceous glands The efficacy of the compound may be influenced by factors such as the individual’s skin type, the presence of inflammation, and other individual-specific factors
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-tetradecoxyfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRCFAOMWRAFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203338 | |
| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54857-86-2 | |
| Record name | 5-(Tetradecyloxy)-2-furoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54857-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLUMACOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
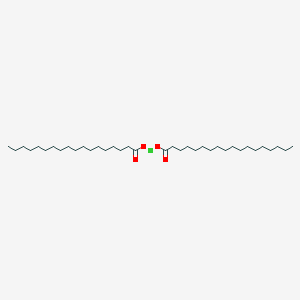




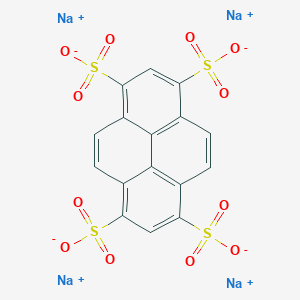
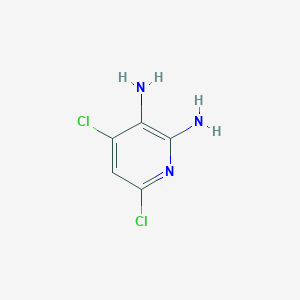
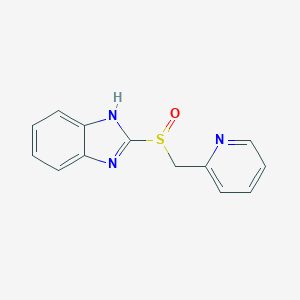


![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)
